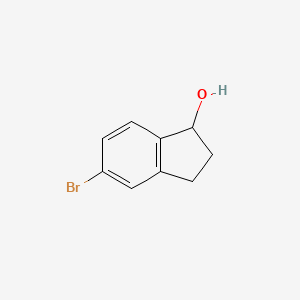

5-bromo-2,3-dihydro-1H-inden-1-ol

描述

Significance of Indane Derivatives in Synthetic Organic Chemistry

Indane derivatives, characterized by a fused ring system of benzene (B151609) and cyclopentane, represent a privileged structural motif in organic chemistry. eburon-organics.com This rigid bicyclic framework offers a unique three-dimensional architecture that is attractive for the design of new molecules. eburon-organics.com The versatility of the indane scaffold lies in the numerous possibilities for substitution on both the aromatic and aliphatic rings, allowing for fine-tuning of its chemical and physical properties. eburon-organics.com

These compounds are not merely academic curiosities; they are integral components in the development of pharmaceuticals and other functional materials. eburon-organics.commdpi.com Many indane and indene (B144670) derivatives have demonstrated significant pharmacological activities. nih.govresearchgate.net The indane nucleus is also found in several biologically relevant natural products. nih.govresearchgate.net The adaptability of the indane structure has made it a valuable building block in the synthesis of complex molecules and has spurred the development of innovative synthetic methodologies. nih.gov

Scope and Academic Relevance of 5-Bromo-2,3-dihydro-1H-inden-1-ol in Research

Within the broader class of indane derivatives, this compound has garnered attention as a key intermediate in synthetic research. The presence of both a hydroxyl group and a bromine atom on the indane framework provides two reactive sites for further chemical transformations. The hydroxyl group can be involved in esterification, etherification, or oxidation reactions, while the bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality makes it a versatile precursor for the synthesis of a wide array of more complex indane derivatives.

Its academic relevance is underscored by its use in the synthesis of targeted molecules for various research applications. The specific placement of the bromo and hydroxyl substituents allows for regioselective modifications, which is a critical aspect in the design and synthesis of new chemical entities.

Structural Framework and Nomenclature Conventions for this compound and Related Analogues

The systematic name for the compound of interest is this compound. This nomenclature is derived from the IUPAC (International Union of Pure and Applied Chemistry) naming conventions. The parent structure is the bicyclic hydrocarbon "indane," which is also referred to as "2,3-dihydro-1H-indene". wikipedia.org The numbering of the indane ring system starts from a carbon atom of the five-membered ring that is not part of the fusion and proceeds around the ring and then to the benzene ring.

In this compound, the "-ol" suffix indicates the presence of a hydroxyl (-OH) group, and its position is designated by the locant "1". The "5-bromo-" prefix specifies that a bromine atom is attached to the 5th position of the benzene ring. The term "2,3-dihydro-" signifies that the double bond present in the five-membered ring of indene has been saturated with hydrogen atoms.

The compound can exist as a pair of enantiomers, (R)-5-bromo-2,3-dihydro-1H-inden-1-ol and (S)-5-bromo-2,3-dihydro-1H-inden-1-ol, due to the chiral center at the carbon atom bearing the hydroxyl group. These enantiomers are stereoisomers that are non-superimposable mirror images of each other.

Chemical and Physical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 1270284-15-5 ((S)-enantiomer) |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| InChI Key | DRXIUUZVRAOHBS-UHFFFAOYSA-N |

Synthesis and Reactivity

A common method for the synthesis of this compound involves the reduction of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. chemicalbook.com This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) being a frequently employed method. chemicalbook.com The reaction proceeds by stirring a mixture of the ketone and the reducing agent, followed by purification of the resulting alcohol. chemicalbook.com

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo oxidation to regenerate the ketone, or it can be converted into other functional groups such as ethers or esters. The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity that can be accessed from this starting material.

Related Analogues

The structural framework of this compound is shared by a number of related analogues that are also of interest in chemical research. These include:

5-Bromo-2,3-dihydro-1H-inden-1-one: The ketone precursor to the title compound. nist.govsigmaaldrich.com

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: The amine analogue, where the hydroxyl group is replaced by an amino group. bldpharm.com

5-Bromo-2,3-dihydro-1H-indene: The parent hydrocarbon without the hydroxyl group. uni.lu

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: An analogue where the hydroxyl group is replaced by a nitrile group. uni.lu

5-Bromo-2,3-dihydro-1H-inden-4-ol: An isomer with the hydroxyl group at a different position. chemscene.com

5-Bromoisatin: A related indole (B1671886) derivative with two ketone groups. chemicalbook.com

5-Bromoindole: An important intermediate in medicinal chemistry. google.comgoogle.com

These analogues, with their varied functional groups, provide a rich platform for structure-activity relationship studies and the development of new synthetic transformations.

Structure

2D Structure

属性

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXIUUZVRAOHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541957 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34598-50-0 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2,3 Dihydro 1h Inden 1 Ol

Regioselective Synthesis Approaches

Regioselectivity is crucial in the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-ol to ensure the correct placement of the bromo and hydroxyl substituents on the indane ring.

The primary precursor for the target alcohol is 5-bromo-2,3-dihydro-1H-inden-1-one (5-bromo-1-indanone). nist.govchemicalbook.com The synthesis of this key intermediate is typically achieved through the regioselective bromination of 1-indanone (B140024).

One effective method is radical bromination , which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism where the 5-position is favored due to the resonance stabilization of the resulting benzylic radical. This method is suitable for large-scale synthesis and offers high selectivity.

| Parameter | Value/Detail | Source |

| Starting Material | 1-Indanone | |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | |

| Solvent | Carbon tetrachloride (CCl₄) | |

| Temperature | 76°C (reflux) | |

| Yield | 85% |

An alternative approach is through an intramolecular Friedel-Crafts reaction . This involves the cyclization of a suitable precursor like 4-(3-chloropropanoyl)bromobenzene in the presence of a strong Lewis acid such as aluminum chloride. The mixture is heated to high temperatures (180-220°C) to facilitate the ring closure, forming the 5-bromo-1-indanone (B130187) structure.

Once 5-bromo-1-indanone is obtained, the hydroxyl group is introduced at the C-1 position through the reduction of the ketone functionality. This is a standard transformation in organic synthesis. The process typically involves treating the 5-bromo-1-indanone with a reducing agent, which donates a hydride to the carbonyl carbon. This reaction produces a racemic mixture of (R)- and (S)-5-bromo-2,3-dihydro-1H-inden-1-ol.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This method is widely employed due to its simplicity, mild reaction conditions, and high efficiency in converting ketones to secondary alcohols. The reverse reaction, the oxidation of the secondary alcohol back to the ketone using reagents like tert-butyl hydroperoxide, has been documented, confirming the accessibility of this transformation. chemicalbook.com

Stereoselective and Asymmetric Synthesis

For applications where a specific enantiomer of this compound is required, stereoselective and asymmetric synthetic methods are employed. These strategies aim to produce the alcohol in an enantiomerically enriched or pure form.

This approach involves the direct conversion of the prochiral ketone, 5-bromo-1-indanone, into a single enantiomer of the desired alcohol. This is achieved by using chiral catalysts or reagents that facilitate the reduction in an enantioselective manner. Asymmetric transfer hydrogenation is a powerful technique for this purpose. While specific examples detailing the enantioselective reduction of 5-bromo-1-indanone are specialized, the methodology is well-established for similar ketones. These reactions often employ catalysts derived from ruthenium or rhodium complexed with chiral ligands. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to a product with high enantiomeric excess (ee).

Kinetic resolution is a technique used to separate a racemic mixture of the alcohol. wikipedia.org In this process, the two enantiomers of racemic this compound react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to a new product) from the slower-reacting enantiomer (which remains unreacted). wikipedia.org

Enzymatic kinetic resolution is a highly effective method. Lipases are commonly used biocatalysts for this purpose, often in acylation reactions. researchgate.netmdpi.com For instance, the racemic alcohol can be treated with an acyl donor (like vinyl acetate) in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CAL-B). researchgate.net The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. This method can achieve very high enantioselectivity. researchgate.net

| Technique | Description | Key Features |

| Acylation | A chiral catalyst or enzyme selectively acylates one enantiomer from the racemic alcohol mixture. wikipedia.org | Can provide high enantiomeric excess (ee) for the unreacted alcohol. The maximum yield for the desired enantiomer is 50%. york.ac.uk |

| Oxidation | A chiral catalyst selectively oxidizes one enantiomer back to the ketone. | The unreacted enantiomer is recovered with high ee. |

Chiral auxiliary-mediated synthesis is another powerful strategy for controlling stereochemistry. york.ac.ukwikipedia.org In this approach, a chiral auxiliary—an enantiomerically pure compound—is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org

For the synthesis of this compound, a chiral auxiliary could be incorporated into a precursor molecule before the formation of the chiral center at C-1. For example, popular auxiliaries like Evans oxazolidinones or pseudoephedrine could be used. wikipedia.orgnih.gov The auxiliary would be attached to a suitable precursor, and a subsequent diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction to build the indane framework, would be controlled by the steric influence of the auxiliary. wikipedia.org Once the desired diastereomer is formed and isolated, the chiral auxiliary is cleaved to yield the enantiomerically enriched target compound.

Biocatalytic Approaches in Enantiopure Production

The production of enantiomerically pure alcohols is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful tool for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantioselectivity and under mild reaction conditions.

The enantioselective synthesis of this compound is primarily achieved through the asymmetric reduction of its precursor, 5-bromo-1-indanone. Alcohol dehydrogenases (ADHs) are the key enzymes employed for this transformation. These enzymes, which are dependent on cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), can deliver a hydride to the carbonyl group of the ketone from a specific face, thus leading to the formation of a single enantiomer of the alcohol.

Both (R)- and (S)-specific alcohol dehydrogenases have been identified and utilized for the synthesis of chiral alcohols. For instance, ADHs from organisms like Rhodococcus ruber and Candida parapsilosis have been successfully used for the asymmetric reduction of various ketones. While specific studies detailing the biocatalytic reduction of 5-bromo-1-indanone are not extensively reported in publicly available literature, the general principles of this methodology are well-established. The commercial availability of enantiopure (S)-5-bromo-2,3-dihydro-1H-inden-1-ol suggests that efficient and selective biocatalytic methods have been developed and implemented.

The optimization of biocatalytic processes is crucial for achieving high yields and enantiomeric excess. This involves screening for suitable microorganisms or enzymes, optimizing reaction parameters such as pH, temperature, and substrate concentration, and implementing efficient cofactor regeneration systems.

Table 1: Key Parameters in Biocatalytic Reduction of Ketones

| Parameter | Description | Common Approaches |

| Biocatalyst | Enzyme or whole-cell microorganism | Alcohol dehydrogenases (ADHs) from various sources (e.g., Rhodococcus, Candida) |

| Substrate | Prochiral ketone | 5-Bromo-1-indanone |

| Cofactor | Required for enzyme activity | NADH or NADPH |

| Cofactor Regeneration | To ensure catalytic turnover | Glucose/glucose dehydrogenase, formate/formate dehydrogenase, isopropanol (B130326)/ADH |

| Reaction Conditions | pH, temperature, solvent | Optimized for specific enzyme stability and activity |

| Product Isolation | Extraction and purification | Liquid-liquid extraction, chromatography |

Multistep Synthetic Routes and Process Optimization

The chemical synthesis of this compound typically involves a multistep approach, starting from readily available precursors. These routes often culminate in the formation of the indanone core, which is then reduced to the final alcohol.

Condensation and Cyclization Strategies

A primary strategy for constructing the indanone skeleton is through intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a substituted propanoic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid.

For the synthesis of 5-bromo-1-indanone, a common starting material is 3-(4-bromophenyl)propanoic acid. The cyclization of this precursor can be achieved using various reagents, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). google.com The reaction proceeds by activation of the carboxylic acid (or acyl chloride) to form an acylium ion, which then undergoes electrophilic attack on the aromatic ring to form the five-membered ring of the indanone.

Another approach involves the reaction of 4-(3-chloropropanoyl)bromobenzene with aluminum chloride and sodium chloride at elevated temperatures. This method also relies on an intramolecular Friedel-Crafts-type cyclization to yield 5-bromo-1-indanone.

Table 2: Condensation and Cyclization Reactions for 5-Bromo-1-indanone

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-(4-Bromophenyl)propanoic acid | Polyphosphoric acid (PPA), heat | 5-Bromo-1-indanone | Moderate to good |

| 3-(4-Bromophenyl)propionyl chloride | Aluminum chloride (AlCl₃), inert solvent | 5-Bromo-1-indanone | Good |

| 4-(3-Chloropropanoyl)bromobenzene | Aluminum chloride (AlCl₃), Sodium chloride (NaCl), 180-220°C | 5-Bromo-1-indanone | ~40% |

Functional Group Interconversions Leading to the Dihydroindenol Core

Functional group interconversions play a crucial role in the synthesis of this compound. A key transformation is the reduction of the carbonyl group of 5-bromo-1-indanone to the corresponding alcohol. This can be readily achieved using various reducing agents.

A common and effective method is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent selectively reduces the ketone to the alcohol without affecting the aromatic bromine atom. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, but NaBH₄ is generally preferred due to its milder nature and easier handling.

Alternatively, 5-bromo-1-indanone can be synthesized from 1-indanone itself through electrophilic aromatic substitution. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) can introduce the bromine atom at the 5-position of the indanone ring.

Catalytic Transformations in Indanol Synthesis

Catalytic methods are widely employed in the synthesis of indanols, offering advantages in terms of efficiency and selectivity. Catalytic hydrogenation is a prominent technique for the reduction of the ketone group in 5-bromo-1-indanone. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

Catalytic transfer hydrogenation is another valuable technique that avoids the need for handling gaseous hydrogen. In this approach, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a suitable catalyst, often a transition metal complex, to effect the reduction.

These catalytic reductions are generally high-yielding and can be adapted for large-scale production. The choice of catalyst and reaction conditions can sometimes influence the stereochemical outcome of the reduction, although for the synthesis of a racemic mixture of this compound, standard catalytic hydrogenation is sufficient.

High-Yielding and Scalable Synthetic Protocols

For the practical application of this compound, the development of high-yielding and scalable synthetic protocols is essential. An effective and scalable synthesis often starts with the large-scale preparation of the key intermediate, 5-bromo-1-indanone.

A robust method for the synthesis of 5-bromo-1-indanone involves the Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid or its derivatives. Optimization of this step, including the choice of catalyst, solvent, and reaction temperature, is crucial for maximizing the yield and minimizing the formation of byproducts.

Once 5-bromo-1-indanone is obtained in high purity, its reduction to this compound can be performed on a large scale using cost-effective reducing agents like sodium borohydride. The purification of the final product is typically achieved through recrystallization, which is a scalable and efficient method for obtaining high-purity crystalline solids.

A multi-gram synthesis of 5-bromo-1-indanol would likely follow a two-step sequence:

Synthesis of 5-Bromo-1-indanone: Cyclization of a suitable precursor like 3-(4-bromophenyl)propanoic acid using a strong acid or Lewis acid catalyst.

Reduction to this compound: Reduction of the ketone using a hydride reducing agent like sodium borohydride.

Chemical Transformations and Reactivity of 5 Bromo 2,3 Dihydro 1h Inden 1 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 5-bromo-2,3-dihydro-1H-inden-1-ol is positioned at a benzylic carbon, which significantly influences its reactivity. This position facilitates reactions such as esterification, etherification, oxidation, and substitution.

Esterification and Etherification Reactions

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard methods. One common approach is the reaction with an acyl chloride or acid anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. Another effective method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, although this method is reversible. A milder alternative for sensitive substrates is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent. For stereospecific transformations, the Mitsunobu reaction provides a powerful tool for converting alcohols to esters with inversion of configuration, using a carboxylic acid, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org

Etherification: The hydroxyl group can also be converted to an ether. The Williamson ether synthesis is a classic and widely used method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.comchemistrytalk.org Due to the secondary nature of the hydroxyl group in this compound, care must be taken to use primary alkyl halides to minimize competing elimination reactions. chemistrytalk.org

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Acyl chloride/anhydride, base | Ester | Common and efficient for many substrates. |

| Fischer Esterification | Carboxylic acid, strong acid catalyst | Ester | Reversible reaction driven to completion by removing water. |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Ester | Mild conditions suitable for sensitive substrates. |

| Mitsunobu Reaction | Carboxylic acid, PPh3, DEAD/DIAD | Ester | Proceeds with inversion of stereochemistry. wikipedia.org |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether | Classic SN2 reaction; best with primary alkyl halides. wikipedia.orgyoutube.com |

Oxidation Pathways and Mechanisms

The secondary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. chemicalbook.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used reagents for this oxidation include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). However, due to the toxicity of chromium compounds, milder and more environmentally benign methods are often preferred. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a highly effective method that avoids the use of heavy metals. wikipedia.orgalfa-chemistry.commissouri.eduorganic-chemistry.org Another widely used and mild oxidant is the Dess-Martin periodinane (DMP), which offers the advantages of neutral reaction conditions and high yields. wikipedia.orgorgsyn.orguniversalprint.orgjk-sci.comorganic-chemistry.org

The mechanism of these oxidations generally involves the formation of an intermediate where the oxygen of the alcohol is bonded to the oxidizing agent. This is followed by a base-assisted elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone. For benzylic alcohols, this process is often facilitated by the stability of the intermediates. wikipedia.orgrsc.org

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | Reliable and effective. | Chromium-based, toxic. |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, low temperature (-78 °C) | Mild, metal-free, high yields. wikipedia.orgalfa-chemistry.com | Requires low temperatures and produces malodorous dimethyl sulfide. missouri.edu |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Mild, neutral pH, high yields, short reaction times. wikipedia.orgorgsyn.orgjk-sci.com | Potentially explosive nature and cost can be a concern on a large scale. wikipedia.org |

Substitution Reactions at the Hydroxyl-Bearing Carbon

The benzylic nature of the hydroxyl group in this compound makes it susceptible to nucleophilic substitution reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a variety of nucleophiles. For example, reaction with hydrohalic acids (HX) can convert the alcohol to the corresponding halide.

Reactions of the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. nih.govyonedalabs.comwikipedia.org The reaction is highly tolerant of a wide range of functional groups, including the hydroxyl group present in this compound. lmaleidykla.lt The related compound, 5-bromo-2,3-dihydro-1H-inden-1-one, is known to participate in Suzuki coupling reactions. medchemexpress.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the indane core.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnrochemistry.comlibretexts.org This reaction is valuable for the synthesis of aryl-substituted alkynes.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid or ester | Palladium catalyst, base | Biaryl or vinyl-substituted indane |

| Heck | Alkene | Palladium catalyst, base | Vinylated indane |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, base | Alkynyl-substituted indane |

Nucleophilic Aromatic Substitution on the Bromo-Indane Moiety

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. chemistrysteps.comtotal-synthesis.comnih.gov The indane ring system itself does not provide sufficient activation for this reaction to occur under standard conditions. However, under forcing conditions with very strong nucleophiles, or through metal-catalyzed processes such as the Buchwald-Hartwig amination (for the related ketone), the bromine can be displaced. medchemexpress.com

Reduction of the Aryl Bromide

The selective removal of the bromine atom from the aromatic ring of this compound to yield 2,3-dihydro-1H-inden-1-ol is a valuable transformation for accessing the unsubstituted indanol scaffold. This reduction can be achieved through several methods, with catalytic hydrogenation and transfer hydrogenation being prominent examples. The choice of method must consider the potential for side reactions, such as the reduction of the aromatic ring or reactions involving the benzylic alcohol.

Catalytic transfer hydrogenation offers a mild and efficient method for the dehalogenation of aryl halides. This technique often utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a palladium catalyst. For instance, the reductive cross-coupling of aryl halides has been successfully achieved using formate-mediated hydrogen transfer. researcher.lifenih.gov Transition-metal-free methods have also emerged, where aryl halides can be hydrogenated using alcohols or aldehydes as the hydrogen source in the presence of a base. acs.orgorganic-chemistry.org

Below is a table summarizing potential conditions for the reduction of the aryl bromide in this compound, based on methodologies applied to similar substrates.

| Catalyst/Reagent System | Hydrogen Source | Solvent | Temperature | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695)/Methanol (B129727) | Room Temperature | Potential for concomitant reduction of the benzene (B151609) ring at higher pressures and temperatures. |

| [Pd(I)(PtBu₃)]₂ / Bu₄NI | Sodium Formate | Dioxane:H₂O | 100 °C | Example of a transfer hydrogenation system. nih.gov |

| Base (e.g., t-BuOK) | Benzyl alcohol | N/A | Elevated | A transition-metal-free approach. acs.orgorganic-chemistry.org |

Transformations of the Indane Ring System

The indane ring system, comprising a fused benzene and cyclopentane ring, exhibits a rich and varied reactivity. The presence of the bromine atom and the hydroxyl group in this compound further influences the types of transformations this scaffold can undergo.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the existing substituents: the bromo group, the alkyl portion of the fused five-membered ring, and the hydroxyl group (indirectly).

Bromo Group: The bromine atom is a deactivating substituent due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. wikipedia.org

Alkyl Ring Fusion: The fused five-membered ring acts as an alkyl substituent, which is weakly activating and an ortho, para-director. youtube.com

Hydroxyl Group (Indirectly): While not directly attached to the aromatic ring, the hydroxyl group at the benzylic position can influence the electron density of the ring system.

The regiochemical outcome of an EAS reaction is a result of the interplay of these directing effects. The positions ortho and para to the activating alkyl group (C4, C6, and C7) are activated, while the positions ortho and para to the deactivating bromo group (C4 and C6) are also directed. The position meta to the bromo group (C7) is less deactivated than the ortho and para positions.

Considering these factors, electrophilic attack is most likely to occur at positions C4 and C6, which are ortho to the activating alkyl group and ortho and para to the bromo director. Steric hindrance may favor substitution at the C6 position over the more crowded C4 position. The C7 position is also a potential site for substitution. The precise distribution of products would depend on the specific electrophile and reaction conditions. chemistrytalk.orglibretexts.orglumenlearning.comorganicchemistrytutor.com

Ring-Opening and Rearrangement Reactions

Under acidic conditions, the hydroxyl group of this compound can be protonated, leading to the formation of a resonance-stabilized benzylic carbocation upon loss of water. chemistrysteps.compearson.com This carbocationic intermediate can undergo rearrangement reactions, most notably ring expansion of the five-membered ring to form a more stable six-membered ring.

A relevant transformation is the two-step ring expansion of 1-indanones to 2-halo-1-naphthols. nih.govnih.govacs.org While this reaction starts from the corresponding ketone, it highlights the propensity of the indane scaffold to rearrange. A similar rearrangement could be envisioned for this compound under conditions that promote carbocation formation. This would likely proceed via a 1,2-alkyl shift, expanding the cyclopentyl ring to a cyclohexyl ring, ultimately leading to a substituted dihydronaphthalene derivative after deprotonation.

Functionalization of the Five-Membered Ring

The five-membered ring of this compound offers several avenues for functionalization, primarily centered around the reactivity of the secondary benzylic alcohol and the adjacent benzylic position.

Oxidation of the Secondary Alcohol: The secondary alcohol can be readily oxidized to the corresponding ketone, 5-bromo-1-indanone (B130187). A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more modern methods. rsc.orgmdpi.comtandfonline.comacs.orgrsc.org

| Oxidizing Agent | Solvent | Temperature | Notes |

| m-Chloroperbenzoic acid (m-CPBA)/HCl | N,N-Dimethylformamide (DMF) | Room Temperature | Provides excellent yields for benzylic alcohols. tandfonline.com |

| Hydrogen Peroxide (H₂O₂) / Catalyst | Various | Various | A "green" oxidant. mdpi.com |

| Thioxanthenone (photocatalyst) | Acetonitrile | Room Temperature | Utilizes air as the oxidant under visible light. rsc.org |

Dehydration to Form an Indene (B144670): Acid-catalyzed dehydration of this compound leads to the formation of 5-bromo-1H-indene. This elimination reaction proceeds via the formation of the stable benzylic carbocation. Studies on the dehydration of 1-indanol have shown that high yields of indene can be achieved using solid acid catalysts such as zeolites. unl.edu.ar

Substitution at the Benzylic Position: The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. The benzylic position is activated towards both SN1 and SN2 pathways due to the resonance stabilization of the resulting carbocation or the transition state. chemistrysteps.compearson.comkhanacademy.orgucalgary.calibretexts.org This allows for the introduction of a variety of nucleophiles at the C1 position.

Spectroscopic Characterization Methodologies for 5 Bromo 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-bromo-2,3-dihydro-1H-inden-1-ol, the ¹H NMR spectrum reveals distinct signals for each unique proton, and their chemical shifts (δ), multiplicities, and coupling constants (J) are instrumental in assigning the structure.

The expected ¹H NMR spectrum can be analyzed by dividing the molecule into three main regions: the aromatic region, the aliphatic five-membered ring, and the hydroxyl proton.

Aromatic Protons: The bromine atom at the C5 position significantly influences the chemical shifts and splitting patterns of the aromatic protons at C4, C6, and C7. The proton at C4, being ortho to the bromine, is expected to appear as a doublet. The proton at C6, also ortho to the bromine, will likely be a doublet of doublets due to coupling with both H4 and H7. The proton at C7 will appear as a doublet. The electron-withdrawing effect of the bromine atom generally causes a downfield shift for adjacent protons.

Aliphatic Protons: The protons on the five-membered ring (C1, C2, and C3) form a complex spin system.

The proton on C1 (H1), being attached to a carbon bearing a hydroxyl group, is shifted downfield and typically appears as a triplet or a doublet of doublets, depending on the coupling with the two protons on C2.

The protons on C2 (H2) are diastereotopic, meaning they are in different chemical environments, and will thus have different chemical shifts. They will appear as complex multiplets due to both geminal coupling to each other and vicinal coupling to the protons on C1 and C3.

The protons on C3 (H3), adjacent to the aromatic ring, also constitute a diastereotopic pair and will present as complex multiplets.

Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet, which can be confirmed by D₂O exchange, wherein the peak disappears.

The stereochemical assignment at the C1 chiral center can be investigated using coupling constants and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the vicinal coupling constants between H1 and the H2 protons can provide information about the dihedral angles and thus the relative orientation of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive and based on typical values for similar structural motifs. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | ~7.5 - 7.6 | d | ~1.5 - 2.0 (⁴J) |

| H6 | ~7.3 - 7.4 | dd | ~8.0 - 8.5 (³J), ~1.5 - 2.0 (⁴J) |

| H7 | ~7.2 - 7.3 | d | ~8.0 - 8.5 (³J) |

| H1 (CH-OH) | ~5.2 - 5.3 | t or dd | ~6.0 - 7.0 (³J) |

| H3a, H3b | ~2.8 - 3.2 | m | - |

| H2a | ~2.4 - 2.6 | m | - |

| H2b | ~1.9 - 2.1 | m | - |

| OH | Variable (e.g., 1.5 - 4.0) | br s | - |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak, allowing for the determination of the total number of non-equivalent carbons. scialert.net The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon directly attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects. The two quaternary carbons (C3a and C7a) will also be present in this region.

Aliphatic Carbons: Three signals will appear in the aliphatic region.

The carbon bearing the hydroxyl group (C1) is the most downfield of the aliphatic carbons (typically δ 70-80 ppm) due to the electronegativity of the oxygen atom.

The methylene carbons, C2 and C3, will appear further upfield (typically δ 25-40 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is predictive and based on typical values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a (Quaternary) | ~145 - 147 |

| C3a (Quaternary) | ~142 - 144 |

| C7 | ~128 - 130 |

| C4 | ~127 - 129 |

| C6 | ~124 - 126 |

| C5 (C-Br) | ~120 - 122 |

| C1 (CH-OH) | ~75 - 78 |

| C3 (CH₂) | ~35 - 38 |

| C2 (CH₂) | ~29 - 32 |

For complex molecules like this compound, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and detailed structural analysis. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons. For this molecule, COSY would be used to trace the connectivity within the five-membered ring, for example, showing correlations between H1 and the H2 protons, and between the H2 and H3 protons. It would also confirm the coupling between the aromatic protons H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to the already assigned proton signals. For instance, the proton signal around δ 5.2 ppm would show a cross-peak to the carbon signal around δ 76 ppm, confirming their assignment as H1 and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlation). HMBC is crucial for piecing together the molecular framework by connecting different spin systems. For example, it would show correlations from the H7 proton to the quaternary carbon C3a and the C5 carbon, confirming the arrangement of the aromatic ring. Correlations from the H1 proton to C3 and the aromatic quaternary carbon C7a would link the aliphatic and aromatic parts of the molecule.

NOE-NMR (Nuclear Overhauser Effect): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. wikipedia.org This is particularly useful for determining stereochemistry. wordpress.com For this compound, irradiating the H1 proton would show an NOE enhancement to nearby protons. The specific protons that are enhanced (e.g., one of the H2 protons or the H7 aromatic proton) can help determine the relative orientation of the hydroxyl group (axial vs. equatorial-like) with respect to the fused ring system.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of specific bonds and functional groups.

The key functional groups in this compound that can be identified by FT-IR are:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). Aliphatic C-H stretches from the CH₂ groups in the five-membered ring will show strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Medium to weak intensity absorptions in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration typically appears in the far-infrared region, often between 500-680 cm⁻¹. This absorption can be used to confirm the presence of the bromine substituent.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3020 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

| C-Br Stretch | Bromoalkane | 500 - 680 | Medium to Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals. spectroscopyonline.com

For this compound, FT-Raman spectroscopy would provide valuable information on:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring, which is often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes in the aromatic ring (1580-1610 cm⁻¹) are also usually strong.

Carbon Skeleton: The C-C single bond stretches of the aliphatic ring, which can be weak and difficult to assign in the IR spectrum, are often more prominent in the Raman spectrum.

C-Br Stretch: The C-Br bond is highly polarizable, and its stretching vibration often produces a strong signal in the Raman spectrum, providing clear evidence for the bromine substituent.

Complementary Information: In general, vibrations that are strong in the IR spectrum (like the O-H and C-O stretches) tend to be weak in the Raman spectrum, and vice-versa, making the two techniques highly complementary for a full vibrational analysis. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the brominated benzene ring. The electronic transitions observed in the UV-Vis spectrum are primarily π → π* (pi to pi star) transitions associated with the aromatic system. The presence of substituents on the benzene ring, known as auxochromes, can modify the absorption characteristics of the chromophore. The hydroxyl (-OH) group and the bromine (-Br) atom both act as auxochromes. Their lone pairs of electrons can interact with the π-electron system of the benzene ring, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent chromophore.

Studies on the parent compound, 1-indanol, have identified the S₁ ← S₀ electronic transition origin at approximately 37059 cm⁻¹ (around 270 nm). rsc.orgmpg.de For this compound, the absorption maxima are expected to be shifted to longer wavelengths due to the electronic effects of the bromine and hydroxyl substituents.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) | Notes |

| π → π | Brominated Benzene Ring | > 270 nm | The primary transition for the aromatic system. A bathochromic shift is expected compared to unsubstituted 1-indanol due to the Br and OH auxochromes. |

| n → σ | C-O, C-Br bonds | < 200 nm | These transitions occur at shorter wavelengths, typically in the far-UV region, and are often not observed in standard UV-Vis spectra. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions.

The molecular formula of this compound is C₉H₉BrO. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). wpmucdn.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺• and M+2⁺•). wpmucdn.com

The fragmentation of the molecular ion of this compound is influenced by the alcohol functional group and the indane structure. Common fragmentation pathways for alcohols include:

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a peak at m/z = [M-18]⁺•. libretexts.orgyoutube.com

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the cleavage of the C1-C2 bond in the five-membered ring. youtube.com

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z = [M-79]⁺ or [M-81]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 212 / 214 | [C₉H₉BrO]⁺• | Molecular Ions (M⁺• and M+2⁺•) |

| 194 / 196 | [C₉H₇Br]⁺• | Dehydration (Loss of H₂O) |

| 133 | [C₉H₉O]⁺ | Loss of Bromine radical (•Br) |

| 115 | [C₉H₇]⁺ | Loss of H₂O and •Br |

Computational Chemistry Investigations of this compound: A Search for Available Data

A thorough investigation of scientific databases and computational chemistry literature reveals a significant gap in the publicly available research on the specific chemical compound this compound. Despite the user's detailed outline for an article focusing on its computational chemistry investigations, no specific studies, datasets, or detailed research findings for this particular molecule could be located.

The requested article structure included in-depth analysis of quantum chemical calculations, molecular orbital analysis, and spectroscopic property simulations. These are standard and powerful computational methods used to understand the electronic structure, reactivity, and spectral properties of molecules. For instance, Density Functional Theory (DFT) is a widely used method for geometry optimization and electronic structure calculations of various molecules, including those with similar bromo-substituents nih.govresearchgate.net. Ab initio methods, which are based on first principles of quantum mechanics, are employed for high-accuracy predictions nih.gov.

Furthermore, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap is crucial for understanding a molecule's reactivity, as described by Frontier Molecular Orbital (FMO) theory irjweb.comnih.gov. Such analyses have been performed for numerous organic compounds to predict their chemical behavior nih.govnih.gov.

Finally, the simulation of spectroscopic properties, such as NMR and IR spectra, is a common application of computational chemistry to complement and interpret experimental data. The National Institute of Standards and Technology (NIST) provides experimental gas-phase IR spectra for the related compound 5-bromo-2,3-dihydro-1H-inden-1-one, which could theoretically be compared with simulated spectra if a computational study were available nist.gov.

However, a comprehensive search for published research applying these computational methods specifically to this compound did not yield any results. The scientific literature contains computational studies on analogous compounds, such as 5-bromo-2-hydroxybenzaldehyde nih.gov, 5-bromo-2'-deoxyuridine nih.gov, and other bromo-substituted heterocyclic compounds, but not on the requested indenol derivative.

Without any underlying research data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would necessitate fabricating data, which would be scientifically unsound and misleading. Therefore, until computational studies on this compound are conducted and published, a detailed article on its computational chemistry investigations as outlined cannot be written.

Computational Chemistry Investigations of 5 Bromo 2,3 Dihydro 1h Inden 1 Ol

Spectroscopic Property Simulations

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is a fundamental tool for identifying molecular structures by predicting their infrared (IR) and Raman spectra. cardiff.ac.uk These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration. cardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the interpretation of experimental data.

For 5-bromo-2,3-dihydro-1H-inden-1-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to first optimize the molecular geometry to its lowest energy state. nih.gov Following optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies. nih.gov The resulting theoretical spectra for IR and Raman can be compared with experimental spectra to confirm the molecular structure. Each calculated vibrational frequency can be assigned to specific motions of the atoms, such as stretching, bending, or wagging of functional groups (e.g., O-H stretch, C-Br stretch, aromatic C-H bending). To better match experimental results, which are often recorded in the solid phase or in solution and are subject to anharmonic effects, the calculated frequencies are typically scaled using a suitable scaling factor. nih.gov The Potential Energy Distribution (PED) analysis is also performed to provide a quantitative assignment of each vibrational mode. nih.gov

Table 1: Representative Calculated Vibrational Frequencies (IR and Raman) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|

| O-H Stretch | 3580 | 85.3 | 102.5 |

| Aromatic C-H Stretch | 3050-3100 | 25.1 | 150.7 |

| Aliphatic C-H Stretch | 2850-2960 | 45.8 | 120.3 |

| C=C Aromatic Stretch | 1590 | 35.2 | 180.1 |

| C-O Stretch | 1050 | 120.6 | 45.9 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org These calculations provide a theoretical spectrum that can be directly compared with experimental data to verify or assign the chemical structure. nih.gov

The process begins with the DFT optimization of the molecule's geometry. Subsequently, the magnetic shielding tensors for each nucleus are calculated in the presence of an external magnetic field. aps.org The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. youtube.com For this compound, this approach can predict the chemical shifts for each unique hydrogen and carbon atom, accounting for the electronic effects of the bromine atom, the hydroxyl group, and the fused ring system. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured by the gas-phase calculation model.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (on OH) | 4.8 | C1 (CH-OH) | 75.2 |

| H (on C1) | 5.2 | C2 (CH₂) | 35.1 |

| H (on C2) | 2.5, 2.9 | C3 (CH₂) | 30.4 |

| H (on C4, aromatic) | 7.4 | C3a (aromatic) | 145.8 |

| H (on C6, aromatic) | 7.3 | C4 (aromatic) | 128.5 |

| H (on C7, aromatic) | 7.6 | C5 (aromatic, C-Br) | 121.0 |

| C6 (aromatic) | 130.2 | ||

| C7 (aromatic) | 125.6 |

Theoretical UV-Vis Spectra and Excited States (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.de This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-visible range. spectroscopyonline.com The output provides the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. mdpi.com

For this compound, TD-DFT calculations, typically performed on the previously optimized ground-state geometry, can predict the electronic transitions responsible for its UV-Vis spectrum. medium.com These transitions usually involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO), often corresponding to π → π* and n → π* transitions within the aromatic system and involving the oxygen atom's lone pairs. The calculations can be performed in a vacuum or by incorporating a solvent model to simulate more realistic experimental conditions. mdpi.com

Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.08 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 260 | 0.15 | HOMO-1 → LUMO (π → π*) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP surface is plotted over the molecule's electron density, using a color spectrum to indicate regions of different electrostatic potential. glasp.co Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. youtube.com

For this compound, the MEP map would reveal key features about its reactivity. The region around the electronegative oxygen atom of the hydroxyl group is expected to be red, indicating a high electron density and a site for hydrogen bonding or electrophilic attack. The hydrogen atom of the hydroxyl group would appear blue, signifying its acidic nature. The bromine atom, due to its high electronegativity and lone pairs, would also show a region of negative potential. The aromatic ring will exhibit a π-system with negative potential above and below the plane. These maps provide a valuable qualitative prediction of how the molecule will interact with other reagents and biological macromolecules. avogadro.cc

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This analysis provides insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. juniperpublishers.com

Table 4: Representative Second-Order Perturbation Energies E(2) from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(C1-C7a) | 3.5 | Hyperconjugation |

| LP(2) Br | π*(C4-C3a) | 2.8 | Resonance/Hyperconjugation |

| π(C6-C7) | π*(C4-C5) | 18.5 | π-delocalization |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are conceptual DFT-based parameters that provide quantitative measures of a molecule's stability and reactivity. chemrxiv.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to charge transfer, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/(2η).

For this compound, these descriptors provide a comprehensive profile of its chemical behavior, allowing for comparisons with other molecules and predictions of its role in chemical reactions. researchgate.netresearchgate.net

Table 5: Representative Global Chemical Reactivity Descriptors for this compound (energies in eV)

| Parameter | Value |

|---|---|

| E_HOMO | -6.2 |

| E_LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

Stereochemical Aspects and Chiral Technologies Involving 5 Bromo 2,3 Dihydro 1h Inden 1 Ol

Chirality of 5-Bromo-2,3-dihydro-1H-inden-1-ol

Chirality in this compound arises from the presence of a stereogenic center at the carbon atom bearing the hydroxyl group (C1). This tetrahedral carbon is bonded to four different substituents: a hydroxyl group, a hydrogen atom, and two different carbon atoms within the fused ring system. This structural feature results in the existence of non-superimposable mirror images, known as enantiomers.

This compound exists as a pair of enantiomers, which are stereoisomers that are mirror images of each other and are non-superimposable. These enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules.

In cases where another stereocenter is introduced into the molecule, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. For this compound itself, which has only one chiral center, only enantiomers are possible. However, in derivatives such as 2,5-dibromo-2,3-dihydro-1H-inden-1-ol, which has two chiral centers (at C1 and C2), four stereoisomers can exist: two pairs of enantiomers that are diastereomeric to each other (e.g., (1R,2R) and (1R,2S)). researchgate.net

| Compound | Number of Chiral Centers | Stereoisomer Types | Number of Stereoisomers |

|---|---|---|---|

| This compound | 1 | Enantiomers | 2 |

| 2,5-dibromo-2,3-dihydro-1H-inden-1-ol | 2 | Enantiomers, Diastereomers | 4 |

The absolute configuration of the stereocenter in each enantiomer of this compound is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The determination of this absolute configuration is crucial for understanding its biological activity and for quality control in its synthesis.

Several analytical techniques are employed for this purpose:

X-ray Crystallography: This is a definitive method for determining the three-dimensional structure of a crystalline compound, and thus its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure derivative, the precise spatial arrangement of its atoms can be elucidated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly determine the absolute configuration, it can be used in conjunction with chiral derivatizing agents or chiral solvating agents. nih.gov These agents interact differently with the two enantiomers, leading to distinguishable signals in the NMR spectrum, which can then be correlated to a known standard to assign the configuration. For related bromo-indenols, techniques like Nuclear Overhauser Effect (NOE) NMR have been used to establish relative stereochemistry, which can then be linked to an absolute configuration. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers and can also be used to assign the absolute configuration by comparing the elution order of the sample to that of a known standard.

Enantioselective Synthesis and Resolution Techniques

The production of single-enantiomer pharmaceuticals and fine chemicals is of paramount importance, driving the development of methods to obtain enantiomerically pure this compound. These methods can be broadly categorized into enantioselective synthesis and the resolution of racemic mixtures.

Asymmetric catalysis offers a direct route to enantiomerically enriched this compound by the stereoselective reduction of its prochiral precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent. whiterose.ac.uk This method has been successfully applied to the asymmetric reduction of various ketones, including substituted indanones, to produce the corresponding alcohols with high enantiomeric excess (ee). whiterose.ac.uk The stereochemical outcome of the reaction is dictated by the chirality of the CBS catalyst used. For instance, using an (S)-CBS catalyst typically yields the (R)-indanol, while an (R)-CBS catalyst produces the (S)-indanol.

| Catalyst | Product Configuration | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-MeCBS | (S)-Indenol | 90% | 94% |

| (S)-MeCBS | (R)-Indenol | High | 97% |

Enzymatic kinetic resolution is a widely used and highly effective method for separating the enantiomers of a racemic mixture. This technique leverages the stereoselectivity of enzymes, which catalyze a reaction with one enantiomer at a much faster rate than the other. For racemic this compound, lipases are commonly employed biocatalysts. nih.gov

The process typically involves the acylation of the racemic alcohol. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated by conventional methods like chromatography. Common lipases used for this purpose include Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL). researchgate.net The efficiency of the resolution is often high, yielding both enantiomers with excellent enantiomeric purity.

| Enzyme | Acylating Agent | Outcome |

|---|---|---|

| Burkholderia cepacia lipase | Vinyl acetate | Resolution of enantiomers |

| Candida antarctica lipase B (Novozyme 435) | Isopropylidene acetate | Effective biocatalyst for esterification |

Crystallization-based resolution is a classical yet effective technique for separating enantiomers. One common approach is fractional crystallization of diastereomeric salts. This involves reacting the racemic this compound with a chiral resolving agent, such as a chiral acid or base, to form a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the indanol.

Alternatively, diastereomeric esters can be formed by reacting the racemic alcohol with a chiral carboxylic acid. These esters can then be separated by chromatography or crystallization, followed by hydrolysis to yield the enantiomerically pure alcohols. For a related compound, trans-2-bromo-1-hydroxyindan, fractional crystallization of its bromo-menthyloxy-acetoxy diastereoisomers has been successfully employed for resolution. researchgate.net

Chromatographic Separation of Stereoisomers

The resolution of racemic this compound into its individual enantiomers is primarily achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most effective and widely used techniques for this purpose. csfarmacie.cz The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation. csfarmacie.czgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful method for the analytical and preparative separation of a wide array of chiral compounds, including aromatic alcohols like this compound. csfarmacie.cz The success of the separation is highly dependent on the selection of the appropriate CSP and mobile phase. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most successful for separating a broad range of racemates. windows.net These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), often achieve separation through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π stacking. nih.gov The hydroxyl and bromo-substituted phenyl groups of the analyte are key interaction points.

The separation can be optimized by adjusting the mobile phase composition, which can be run in normal-phase, reversed-phase, or polar organic modes. nih.gov Normal-phase mode, typically using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is very common for the resolution of polar compounds on these types of columns.

Table 1: Representative Chiral HPLC Methods for Separation of Indanol Analogs

| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rₛ) | Notes |

| Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 254 | > 1.5 | Good baseline separation is often achievable. |

| Lux® Amylose-2 (amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane / Ethanol (B145695) (85:15, v/v) | 0.8 | 254 | > 2.0 | Amylose-based phases can offer different selectivity compared to cellulose. nih.gov |

| Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | Methanol (B129727) / Acetonitrile (50:50, v/v) | 0.5 | 254 | > 1.5 | Polar organic mode can provide sharp peaks and short run times. nih.gov |

| CYCLOBOND™ I 2000 (Beta-cyclodextrin) | 250 x 4.6 mm, 5 µm | Acetonitrile / Water (40:60, v/v) | 1.0 | 254 | > 1.2 | Based on inclusion complexing mechanism in reversed-phase mode. |

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral GC offers high resolution and sensitivity. gcms.cz this compound may require derivatization, such as conversion to its trimethylsilyl (TMS) ether, to increase its volatility and prevent peak tailing. Chiral GC columns are typically capillary columns coated with a CSP, most commonly a cyclodextrin derivative. gcms.cz These derivatized cyclodextrins create a chiral cavity into which one enantiomer fits better than the other, leading to separation. gcms.cz

Table 2: Typical Chiral GC Conditions for Separation of Chiral Alcohols

| Chiral Stationary Phase (CSP) | Column Dimensions | Carrier Gas | Temperature Program |

| Hydrodex® β-TBDAc (peracetylated-tert-butyldimethylsilyl-beta-cyclodextrin) | 50 m x 0.25 mm, 0.25 µm film | Helium | 50°C (1 min), ramp 2°C/min to 180°C |

| Rt-βDEXsm | 30 m x 0.25 mm, 0.25 µm film | Hydrogen | Isothermal at 130°C or programmed ramp |

Chiral Purity Determination Methods

Determining the chiral purity, often expressed as enantiomeric excess (ee), is essential for characterizing an enantiomerically enriched sample. The same chromatographic techniques used for separation are also the most common methods for purity determination, alongside Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.

Chromatographic Methods (HPLC and GC)

Once a successful chromatographic separation is achieved as described in section 6.3, the enantiomeric excess can be calculated directly from the chromatogram. By integrating the peak areas corresponding to the two enantiomers, the ee is determined using the following formula:

ee (%) = ( |Area₁ - Area₂| / (Area₁ + Area₂) ) x 100